molecular formula C11H13N3OS B1519763 5-[4-(Isopropylthio)phenyl]-1,3,4-oxadiazol-2-amine CAS No. 1177306-31-8

5-[4-(Isopropylthio)phenyl]-1,3,4-oxadiazol-2-amine

Cat. No. B1519763
M. Wt: 235.31 g/mol
InChI Key: LRBSZOHCUQCPOK-UHFFFAOYSA-N
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Description

“5-[4-(Isopropylthio)phenyl]-1,3,4-oxadiazol-2-amine” is a chemical compound with the CAS Number: 1177306-31-8 . It has a molecular weight of 235.31 .


Molecular Structure Analysis

The IUPAC name for this compound is 5-[4-(isopropylsulfanyl)phenyl]-1,3,4-oxadiazol-2-amine . The InChI code for this compound is 1S/C11H13N3OS/c1-7(2)16-9-5-3-8(4-6-9)10-13-14-11(12)15-10/h3-7H,1-2H3,(H2,12,14) .


Physical And Chemical Properties Analysis

This compound is a solid .

Scientific Research Applications

Antifungal Applications

A series of 5-(4-(benzyloxy)substituted phenyl)-3-((phenyl amino)methyl)-1,3,4-oxadiazole-2(3H)-thione Mannich bases were synthesized using green chemistry tools. These compounds, especially 6d, 6f, 6g, 6h, and 6j, showed promising antifungal activity against various human pathogenic fungal strains. Molecular docking studies indicated their potential as antifungal agents, suggesting their further optimization for drug development (Nimbalkar et al., 2016).

Anticancer Applications

A series of 2-{3-{4-[(5-aryl-1,2,4-oxadiazol-3-yl)methoxy]phenyl}isoxazol-5-yl}-N-(3,4,5-trimethylphenyl)thiazol-4-amine derivatives exhibited good to moderate anticancer activity against various human cancer cell lines, including MCF-7 (breast), A549 (lung), Du-145 (prostate), and MDA MB-231 (breast) (Yakantham et al., 2019).

Antibacterial and Antimicrobial Activities

New 2-amino-1,3,4-oxadiazole derivatives with anti-Salmonella typhi activity were synthesized. Among them, compounds 3, 4, 10, 11, and 15 showed significant antibacterial activity, highlighting their potential as antimicrobial agents (Salama, 2020).

Antioxidant Properties

A study synthesized a new series of N-substituted phenyl-5-methyl-6-(5-(4-substituted phenyl)-1,3,4-oxadiazol-2-yl)thieno[2,3-d]pyrimidin-4-amine derivatives and found that compounds 4k, 4j, 4d, and 4e showed significant radical scavenging activities, demonstrating their antioxidant potential (Kotaiah et al., 2012).

properties

IUPAC Name

5-(4-propan-2-ylsulfanylphenyl)-1,3,4-oxadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3OS/c1-7(2)16-9-5-3-8(4-6-9)10-13-14-11(12)15-10/h3-7H,1-2H3,(H2,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRBSZOHCUQCPOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=CC=C(C=C1)C2=NN=C(O2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[4-(Isopropylthio)phenyl]-1,3,4-oxadiazol-2-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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